

GC-MS Characterization Guide: Morpholine, 4-(cyclobutylidenemethyl)-[1]

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Compound of Interest

Compound Name: Morpholine, 4-(cyclobutylidenemethyl)-
Cat. No.: B13828640

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Executive Summary

Morpholine, 4-(cyclobutylidenemethyl)- (CAS: 183137-36-2) is a specialized enamine intermediate used in the synthesis of pharmaceutical scaffolds, particularly for introducing cyclobutane motifs into heterocyclic systems.[1] Its structural rigidity and electronic properties make it a valuable alternative to flexible alkyl amines in drug discovery.[1]

This guide provides a technical characterization framework for researchers validating this compound. Unlike stable saturated amines, this enamine is prone to hydrolysis and thermal degradation.[1] We compare its GC-MS performance against its primary degradation product (Cyclobutanecarbaldehyde) and its saturated analog (4-(cyclobutylmethyl)morpholine) to ensure precise identification.[1]

Chemical Identity & Properties

Property	Detail
Chemical Name	Morpholine, 4-(cyclobutylidenemethyl)-
CAS Number	183137-36-2
Molecular Formula	C H NO
Molecular Weight	153.22 g/mol
Structure Description	A morpholine ring nitrogen bonded to a methyldene carbon which is double-bonded to a cyclobutane ring (Exocyclic enamine).[1]
Key Reactivity	Nucleophilic at the -carbon; highly sensitive to acid-catalyzed hydrolysis.[1]

Analytical Alternatives: Why GC-MS?

For the characterization of volatile enamines, GC-MS (Gas Chromatography-Mass Spectrometry) offers distinct advantages over LC-MS and NMR, provided specific protocols are followed to mitigate hydrolysis.[1]

Method	Suitability	Critical Analysis
GC-MS (EI)	High	Gold Standard for Purity. Provides structural fingerprinting via fragmentation (EI).[1] Risk:[1] Thermal degradation if injector is too hot; hydrolysis if solvent is wet. [1]
LC-MS (ESI)	Medium	Risk of Artifacts. The acidic mobile phase (formic/acetic acid) often hydrolyzes the enamine to the aldehyde on-column.[1] ESI often shows but lacks structural fragments. [1]
¹ H NMR	High	Definitive but Low Throughput. Essential for confirming the double bond position (olefinic proton shifts) but requires significantly more sample (mg scale) than GC-MS (ng scale). [1]

Experimental Protocol: GC-MS Characterization

Objective: Obtain a pristine mass spectrum of the enamine without thermal decomposition or hydrolysis.

Sample Preparation (Crucial Step)[1]

- Solvent: Anhydrous Dichloromethane (DCM) or Hexane.[1] Avoid methanol or protic solvents.[1]
- Concentration: 100 µg/mL.[1]

- Drying: Add a single granule of anhydrous to the vial to scavenge trace moisture.[1]
- Derivatization: None required (volatile).[1]

Instrument Parameters (Agilent 7890/5975 equivalent)

Parameter	Setting	Rationale
Column	HP-5MS UI (30 m × 0.25 mm × 0.25 μm)	Non-polar stationary phase minimizes interaction with the basic amine nitrogen.[1]
Inlet Temp	200°C	Kept lower than standard (250°C) to prevent thermal rearrangement of the strained cyclobutane system.[1]
Injection	Splitless (1 μL)	Maximizes sensitivity for trace impurity analysis.[1]
Carrier Gas	Helium, 1.0 mL/min (Constant Flow)	Standard flow for optimal separation.[1]
Oven Program	50°C (1 min) → 15°C/min → 280°C (3 min)	Slow ramp allows separation of the enamine from potential aldehyde hydrolysis products. [1]
Ion Source	EI (70 eV), 230°C	Standard electron ionization for library-matchable spectra. [1]

Analytical Workflow Visualization



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Figure 1: Optimized GC-MS workflow emphasizing moisture control to prevent enamine hydrolysis.

Characterization Data & Comparison

The identification of **Morpholine, 4-(cyclobutylidenemethyl)-** relies on distinguishing it from its common impurities: the saturated amine (over-reduction) and the aldehyde (hydrolysis).[1]

Mass Spectral Fingerprint (EI, 70 eV)

- Molecular Ion ():m/z 153.[1] (Distinct, odd mass indicates odd nitrogen count).[1]
- Base Peak: Typically m/z 86 or m/z 110.[1]
 - m/z 86: Corresponds to the morpholine fragment (), characteristic of N-substituted morpholines.[1]
 - m/z 124: Loss of ethyl/ethylene fragments from the ring.[1]
- Diagnostic Fragment:m/z 138 (, Loss of methyl?) or m/z 125 (Loss of).
 - Note: Enamines often show a stable molecular ion due to resonance stabilization of the radical cation.[1]

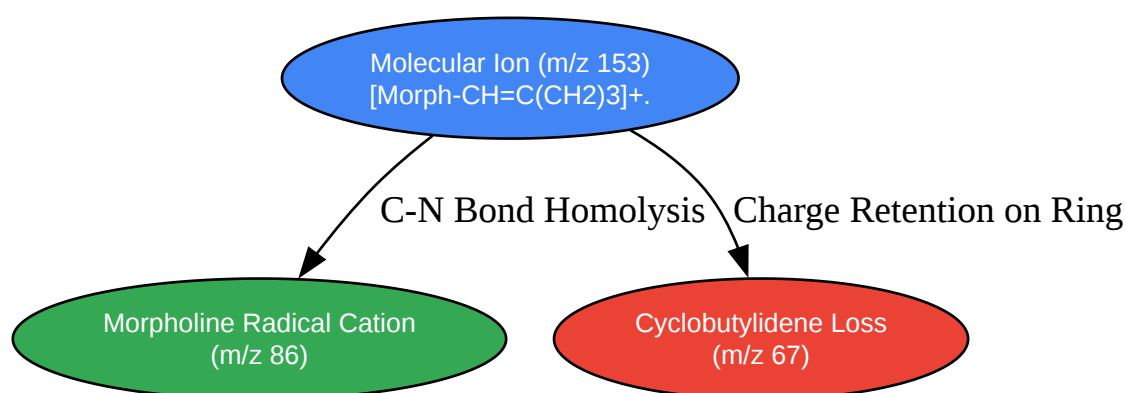
Comparative Performance Table

This table contrasts the target enamine with its most likely "alternatives" (impurities) found in the reaction mixture.

Compound	Structure Type	MW	Key MS Ions (m/z)	Retention Behavior
Target: 4-(cyclobutylidene methyl)morpholine	Enamine	153	153 (), 86, 67	Elutes after aldehyde, before saturated amine. [1]
Alt 1: Cyclobutanecarbaldehyde	Aldehyde (Hydrolysis Product)	84	84, 56, 55	Elutes early (Solvent front proximity).[1] Distinct lack of m/z 86.[1]
Alt 2: 4-(Cyclobutylmethyl)morpholine	Saturated Amine (Over-reduction)	155	155 (), 126, 100	Elutes later than enamine.[1] is +2 units higher.[1]

Fragmentation Pathway Logic

Understanding the fragmentation confirms the structure.[1] The enamine double bond directs the ionization.[1]



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Figure 2: Primary EI fragmentation pathways for 4-(cyclobutylidenemethyl)morpholine.

Synthesis Context & Impurity Profiling

When sourcing or synthesizing this compound (e.g., via condensation of cyclobutanecarbaldehyde and morpholine), the presence of Cyclobutanecarbaldehyde in the GC-MS trace is a key quality indicator.[1]

- < 1% Aldehyde: High purity, properly stored (dry).
- > 5% Aldehyde: Indicates moisture contamination or column hydrolysis.[1] Action: Dry sample with

and re-inject.

References

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Sources

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